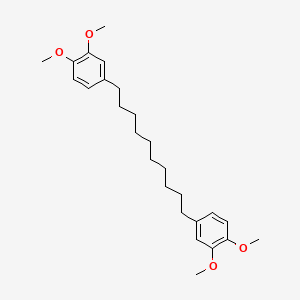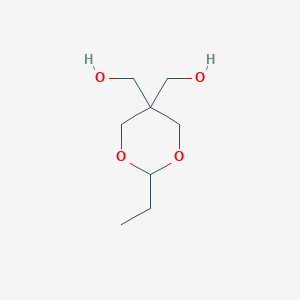
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C8H16O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two hydroxymethyl groups attached to the 5,5-position of the dioxane ring, along with an ethyl group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of ethyl-substituted aldehydes with diols under acidic conditions. One common method is the acid-catalyzed cyclization of ethyl-substituted aldehydes with formaldehyde and ethylene glycol. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.
化学反応の分析
Types of Reactions
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers or esters.
科学的研究の応用
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol involves its ability to form stable complexes with various molecules. The hydroxymethyl groups can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and stability. Additionally, the dioxane ring structure provides rigidity and stability to the molecule, making it suitable for various applications.
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with methyl groups instead of an ethyl group.
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Hexyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a hexyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and physical properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
51728-11-1 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
[2-ethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-2-7-11-5-8(3-9,4-10)6-12-7/h7,9-10H,2-6H2,1H3 |
InChIキー |
ZMWQMJOWYDEOPN-UHFFFAOYSA-N |
正規SMILES |
CCC1OCC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

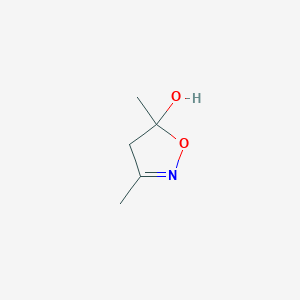
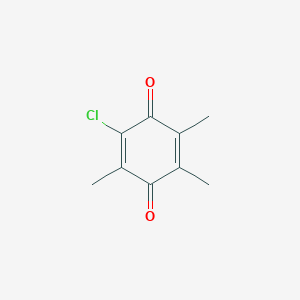
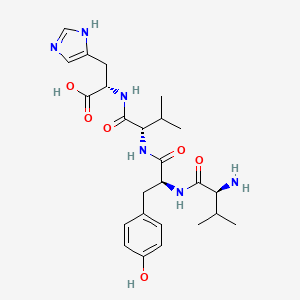
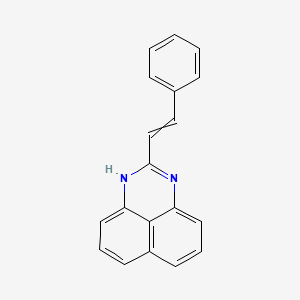

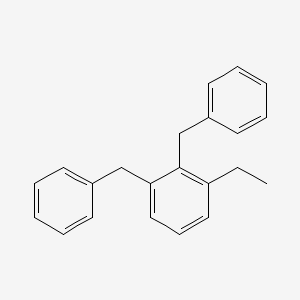
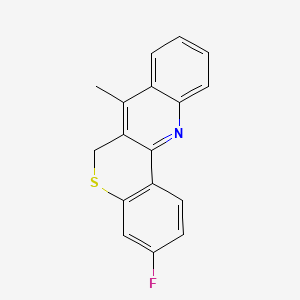
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

